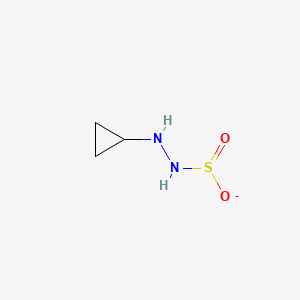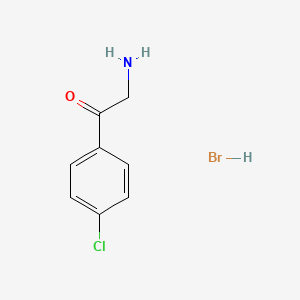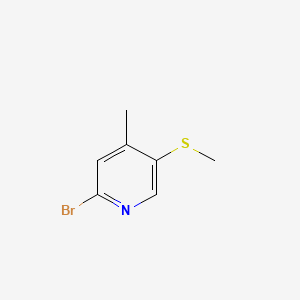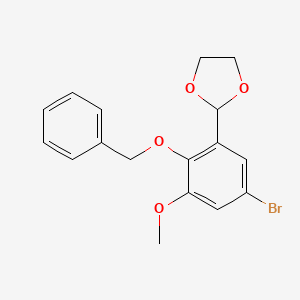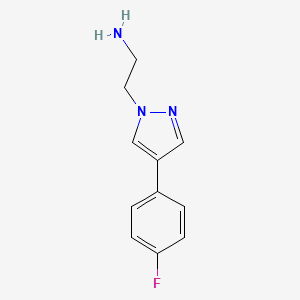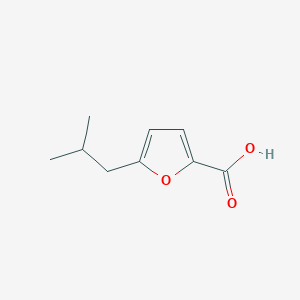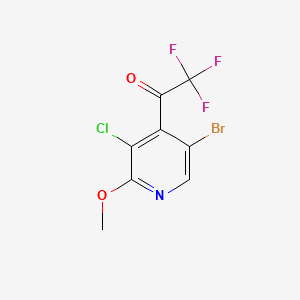
1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone is a chemical compound with a complex structure that includes bromine, chlorine, methoxy, pyridine, and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone typically involves multiple steps, including halogenation, methoxylation, and trifluoroacetylation. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone stands out due to its unique combination of functional groups. Similar compounds include:
- 1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanol
- 1-(5-Bromo-3-chloro-2-methoxypyridin-4-yl)cyclopentanol
These compounds share some structural similarities but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity.
Eigenschaften
Molekularformel |
C8H4BrClF3NO2 |
|---|---|
Molekulargewicht |
318.47 g/mol |
IUPAC-Name |
1-(5-bromo-3-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4BrClF3NO2/c1-16-7-5(10)4(3(9)2-14-7)6(15)8(11,12)13/h2H,1H3 |
InChI-Schlüssel |
SNQQTIOKRUGDDH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1Cl)C(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)
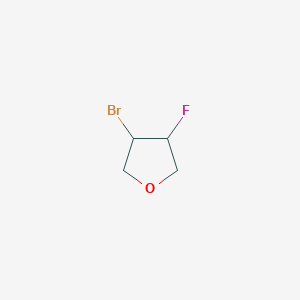
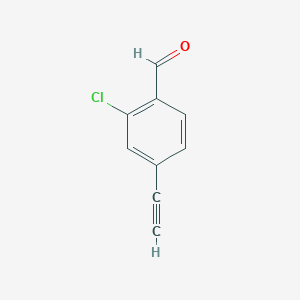
![4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14775617.png)
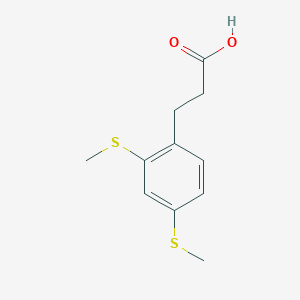
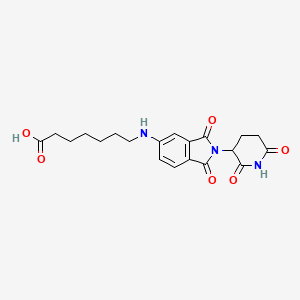
![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)
